(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone, also known as 4-cyclopropyl-1-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF)^ .
Mode of Action
The compound interacts with the VHL protein, inhibiting its function . This inhibition prevents the degradation of HIF, leading to an increase in HIF levels within the cell . The increased HIF levels can then induce the expression of various genes that are involved in response to hypoxia .
Biochemical Pathways
The compound affects the HIF pathway. Under normal oxygen conditions, HIF is hydroxylated and then recognized by the VHL protein, which targets it for degradation . This leads to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism, among others .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .
Result of Action
The molecular effect of the compound’s action is the accumulation of HIF in the cell . This can lead to cellular effects such as increased production of erythropoietin, leading to increased red blood cell production, and increased expression of genes involved in angiogenesis, potentially promoting the formation of new blood vessels . These effects could be beneficial in the treatment of conditions such as anemia and ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its efficacy through drug-drug interactions . Additionally, the specific cellular environment, such as the presence of certain enzymes or transport proteins, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone interacts with the VHL protein, a key component of the ubiquitin-proteasome system . This interaction can influence the degradation of hypoxia-inducible factors (HIFs), which are involved in the cellular response to low oxygen conditions .
Cellular Effects
In the cellular context, this compound’s interaction with the VHL protein can impact various cellular processes. By inhibiting VHL, this compound can potentially stabilize HIFs, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival .
Molecular Mechanism
At the molecular level, this compound acts as a VHL inhibitor . This inhibition disrupts the VHL-mediated ubiquitination and subsequent degradation of HIFs, leading to their stabilization . The stabilized HIFs can then translocate to the nucleus and bind to hypoxia-responsive elements, promoting the transcription of target genes .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13(2)25-17-7-5-15(6-8-17)19(24)22-10-9-16(11-22)23-12-18(20-21-23)14-3-4-14/h5-8,12-14,16H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHRYHWHOAUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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